
Trifluoropropadiene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoropropadiene-1-diazonium is a diazonium compound characterized by the presence of a trifluoropropadiene group attached to a diazonium ion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of aryl halides, phenols, and other functional groups through various substitution reactions.
Méthodes De Préparation
The synthesis of trifluoropropadiene-1-diazonium typically involves the diazotization of trifluoropropadiene-1-amine. This process includes the reaction of trifluoropropadiene-1-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium ion.
Industrial production methods for diazonium compounds often involve continuous flow processes to ensure safety and efficiency. For example, the Balz-Schiemann reaction is a well-known method for producing diazonium salts, where an aromatic amine is treated with nitrous acid in the presence of a fluorinating agent like hydrofluoric acid or boron trifluoride .
Analyse Des Réactions Chimiques
Trifluoropropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides. .
Coupling Reactions: Diazonium compounds can couple with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed from these reactions depend on the nucleophile used. For example, treatment with copper(I) chloride yields the corresponding aryl chloride .
Applications De Recherche Scientifique
Trifluoropropadiene-1-diazonium has several applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoropropadiene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution reactionsThe molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparaison Avec Des Composés Similaires
Trifluoropropadiene-1-diazonium can be compared with other diazonium compounds such as:
Benzene diazonium chloride: Commonly used in the Sandmeyer reaction to form aryl halides.
Tetrafluoroborate diazonium salts: Used in the Balz-Schiemann reaction for the synthesis of fluorinated aromatic compounds.
Diazomethane: A simpler diazo compound used for methylation reactions.
The uniqueness of this compound lies in its trifluoropropadiene group, which imparts unique reactivity and stability compared to other diazonium compounds .
Propriétés
Numéro CAS |
918108-29-9 |
|---|---|
Formule moléculaire |
C3F3N2+ |
Poids moléculaire |
121.04 g/mol |
InChI |
InChI=1S/C3F3N2/c4-2(5)1-3(6)8-7/q+1 |
Clé InChI |
DGHRPPYWOSVDOJ-UHFFFAOYSA-N |
SMILES canonique |
C(=C([N+]#N)F)=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



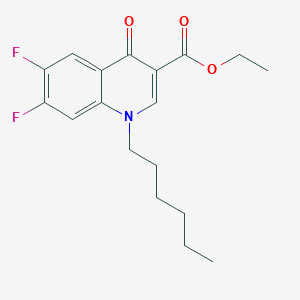
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
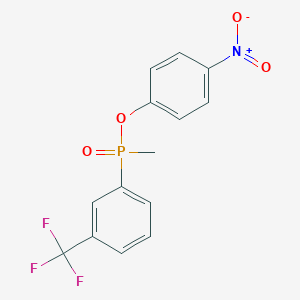
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
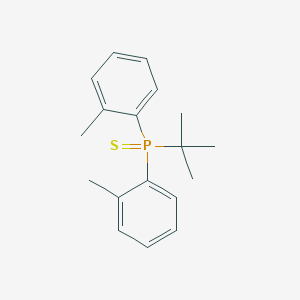
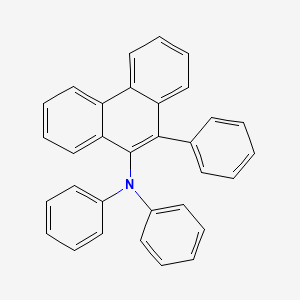
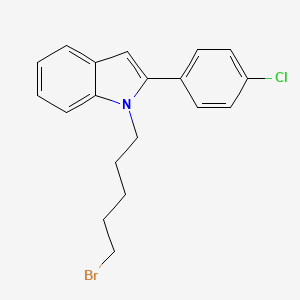
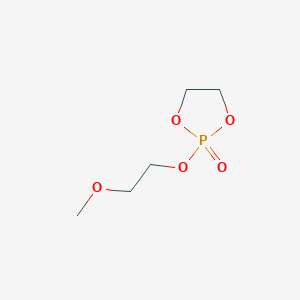
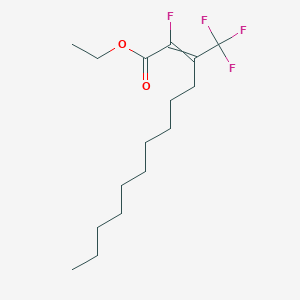

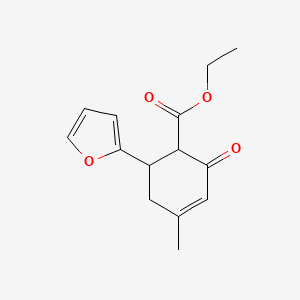
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
